
2-Phenethylbenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Phenethylbenzaldehyde involves several steps. For instance, one study describes the synthesis of 2-Phenyl substituted Benzimidazole derivatives, which includes 2-Phenethylbenzaldehyde as a key intermediate . Another study discusses the synthesis of benzyl alcohol, which could potentially involve 2-Phenethylbenzaldehyde as a starting material .Molecular Structure Analysis
The molecular structure of 2-Phenethylbenzaldehyde can be analyzed using various techniques. For instance, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass of 2-Phenethylbenzaldehyde . Another source provides additional details about the structure, including the CAS No., MDL No., and the linear structure formula .Chemical Reactions Analysis
The chemical reactions involving 2-Phenethylbenzaldehyde can be complex and varied. For instance, one study discusses the fundamentals of volumetric chemical analysis, which could potentially involve 2-Phenethylbenzaldehyde . Another study reviews the analysis of chemical reactions and transport processes in pulsed electrical discharge plasma, which could also involve 2-Phenethylbenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenethylbenzaldehyde can be analyzed using various techniques. For instance, one source discusses the physico-chemical material properties relevant in high-throughput biomaterials research . Another source provides a comprehensive review of nanoparticle classification, physicochemical properties, characterization, and applications .Aplicaciones Científicas De Investigación
Biocatalysis
- Multistep Biocatalysis : A study by Bühler et al. (2003) utilized the two-liquid phase concept in a whole cell biocatalytic system for the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. This process involved recombinant Escherichia coli cells expressing Pseudomonas putida genes, showcasing a potential application in complex kinetic exploitation for aldehyde production (Bühler et al., 2003).
Synthetic Chemistry
Synthesis of Cyclic Compounds : Wang, Kuang, and Wu (2012) highlighted the versatility of 2-alkynylbenzaldehyde, a related compound, in generating functionalized polycyclic compounds, especially heterocycles. This indicates the potential of similar aldehydes like 2-Phenethylbenzaldehyde in synthetic applications (Wang, Kuang, & Wu, 2012).
Palladium-Catalyzed Hydrodeoxygenation : The study by Verma and Kishore (2017) on palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde suggests a potential pathway for the catalytic conversion of related compounds like 2-Phenethylbenzaldehyde (Verma & Kishore, 2017).
Material Science
- Nonlinear Optical Crystals : Pan et al. (1996) investigated 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone (DANPH), a compound structurally related to 2-Phenethylbenzaldehyde, for its nonlinear optical properties. This research provides insight into the potential of 2-Phenethylbenzaldehyde derivatives in material science applications (Pan et al., 1996).
Propiedades
IUPAC Name |
2-(2-phenylethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJJUQWNKOILOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444020 | |
| Record name | 2-phenethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenethylbenzaldehyde | |
CAS RN |
32832-96-5 | |
| Record name | 2-phenethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

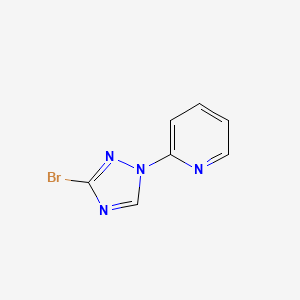
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)
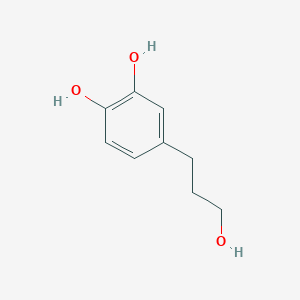
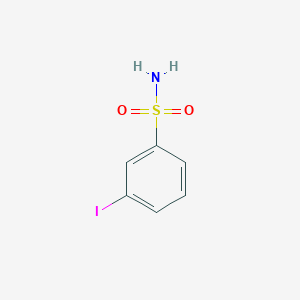
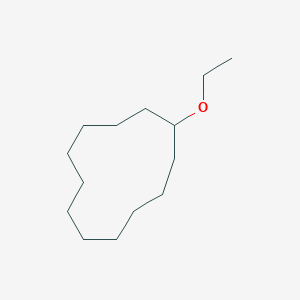

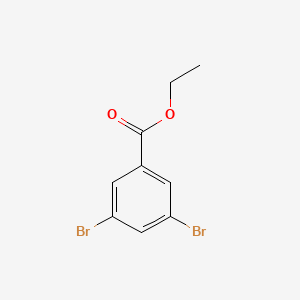
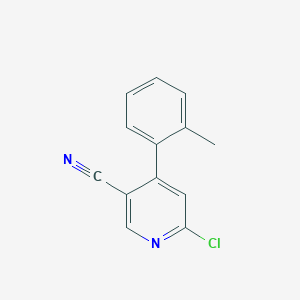
![Benzene, 1-chloro-4-[(4-methylphenyl)methyl]-](/img/structure/B1624913.png)
![8-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B1624915.png)
![N7-(3-Chlorophenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624917.png)


![7-Chloro-N-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1624920.png)